molecular formula C16H18ClN3OS B2459545 N-(tert-butyl)-2-((6-(2-chlorophenyl)pyridazin-3-yl)thio)acetamide CAS No. 1428378-75-9

N-(tert-butyl)-2-((6-(2-chlorophenyl)pyridazin-3-yl)thio)acetamide

Cat. No.: B2459545
CAS No.: 1428378-75-9
M. Wt: 335.85
InChI Key: WCSWWLIARCFKLT-UHFFFAOYSA-N
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Description

N-(tert-butyl)-2-((6-(2-chlorophenyl)pyridazin-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C16H18ClN3OS and its molecular weight is 335.85. The purity is usually 95%.
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Scientific Research Applications

Biochemical Applications and Molecular Interactions

N-(tert-butyl)-2-((6-(2-chlorophenyl)pyridazin-3-yl)thio)acetamide and its analogs have been extensively studied for their interactions with biological systems and molecular structures. For instance, a study by Ohba et al. (2016) utilized a PET probe for mitochondrial complex I to assess the impact of acetaminophen on mitochondrial complex I activity, highlighting the potential of such compounds in imaging and diagnostic applications Effects of acetaminophen on mitochondrial complex I activity in the rat liver and kidney: a PET study with 18F-BCPP-BF.

Molecular Structure and Crystallography

The structural and hydrogen-bonding patterns of this compound derivatives have been explored in crystallography studies. López et al. (2010) discussed the hydrogen-bonding patterns in substituted N-benzyl-N-(3-tert-butyl-1-phenyl-1H-pyrazol-5-yl)acetamides, providing insights into their molecular configurations and interactions Hydrogen-bonding patterns in three substituted N-benzyl-N-(3-tert-butyl-1-phenyl-1H-pyrazol-5-yl)acetamides.

Photovoltaic and Optical Studies

Research by Mary et al. (2020) on benzothiazolinone acetamide analogs, including quantum mechanical studies and photovoltaic efficiency modeling, illustrates the potential of this compound derivatives in enhancing the efficiency of dye-sensitized solar cells (DSSCs). This study underscores the compound's utility in renewable energy research Spectroscopic, quantum mechanical studies, ligand protein interactions and photovoltaic efficiency modeling of some bioactive benzothiazolinone acetamide analogs.

Material Science and Organometallic Chemistry

In organometallic chemistry, the synthesis and structural examination of metal complexes involving acetamide derivatives reveal their versatility in creating complex metallo-organic frameworks. Kahnes et al. (2011) presented the synthesis and crystal structures of dinuclear zinc complexes with the 1,3-bis(2-pyridylmethyl)acetamidinato ligand, showcasing the applications of such molecules in designing new materials with potential electronic or catalytic properties Synthesis and crystal structures of dinuclear zinc complexes with the 1,3-bis(2-pyridylmethyl)acetamidinato ligand.

Properties

IUPAC Name

N-tert-butyl-2-[6-(2-chlorophenyl)pyridazin-3-yl]sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClN3OS/c1-16(2,3)18-14(21)10-22-15-9-8-13(19-20-15)11-6-4-5-7-12(11)17/h4-9H,10H2,1-3H3,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCSWWLIARCFKLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)CSC1=NN=C(C=C1)C2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.